molecular formula C6H10N4O2 B12520149 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine CAS No. 652538-54-0

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine

Cat. No.: B12520149
CAS No.: 652538-54-0
M. Wt: 170.17 g/mol
InChI Key: JZKGBSGFEGRUBO-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine typically involves the reaction of appropriate triazole precursors with dimethoxyethane under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where the triazole ring is introduced to the ethanimine moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The triazole ring plays a crucial role in these interactions due to its ability to form hydrogen bonds and coordinate with metal ions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethoxy-N-(4H-1,2,4-triazol-4-yl)ethan-1-imine is unique due to its dimethoxyethane moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other triazole derivatives may not be as effective .

Properties

CAS No.

652538-54-0

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2,2-dimethoxy-N-(1,2,4-triazol-4-yl)ethanimine

InChI

InChI=1S/C6H10N4O2/c1-11-6(12-2)3-9-10-4-7-8-5-10/h3-6H,1-2H3

InChI Key

JZKGBSGFEGRUBO-UHFFFAOYSA-N

Canonical SMILES

COC(C=NN1C=NN=C1)OC

Origin of Product

United States

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